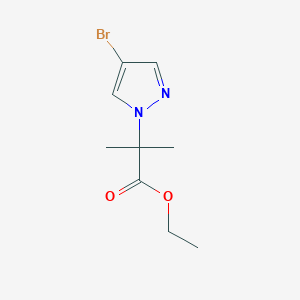

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate

Description

Properties

IUPAC Name |

ethyl 2-(4-bromopyrazol-1-yl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-4-14-8(13)9(2,3)12-6-7(10)5-11-12/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZUFIVVNUMTGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)N1C=C(C=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040377-17-0 | |

| Record name | Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Unfortunately, the search results provided do not contain comprehensive data tables, well-documented case studies, or detailed research findings specifically focusing on the applications of "Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate." However, based on the available information, here's what can be gathered:

- Basic Information :

- Related Compounds and Derivatives :

- Possible Synthesis Pathway :

-

Potential Applications :

- Due to the presence of a pyrazole ring, it may exhibit biological activities . Pyrazole derivatives are known for their applications in medicinal chemistry, such as anti-proliferative, anti-HIV, anti-inflammatory, and anthelmintic properties .

- It is an intermediate in the production of various chemical compounds .

- General Information on Related Compounds :

Mechanism of Action

The mechanism by which Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary based on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogs: Pyrazole Derivatives

Pyrazole-based esters are widely studied for their bioactivity. Key structural analogs include:

Table 1: Structural Comparison of Pyrazole Esters

Key Insights :

- Substituent Position: Bromine at the 4-position (target compound) vs. amino groups at 3- or 4-positions (analogs) significantly alters electronic properties and binding affinity. Bromine's electron-withdrawing nature may enhance reactivity in cross-coupling reactions, while amino groups improve solubility .

- Ester Chain Length: Shorter chains (propanoate vs.

Functional Analogs: Hypolipidemic and Aromatic Esters

Hypolipidemic Agents

Ethyl 2-([5,6-dihydro-7-(1H-imidazol-1-yl)-2-naphthalenyl]oxy)-2-methylpropanoate (Compound V) shares the ethyl 2-methylpropanoate backbone but incorporates a naphthalene-imidazole system. This compound exhibits hypolipidemic activity 10× more potent than clofibrate, attributed to the imidazole group's interactions with lipid metabolism enzymes. In contrast, the target compound's bromo-pyrazole moiety may target different pathways, such as kinase inhibition .

Table 2: Functional Comparison with Hypolipidemic Analogs

Aromatic Esters in Flavors

Simple branched esters like ethyl 2-methylpropanoate are critical aroma compounds in mangoes and wines, contributing fruity notes (odor activity value >1). However, the target compound's bulky bromo-pyrazole group eliminates volatility, redirecting its use from flavoring to synthetic intermediates. For example:

- Ethyl 2-methylpropanoate: Volatile, low molecular weight (116.16 g/mol), used in food flavoring .

- This compound: Non-volatile, higher molecular weight (275.14 g/mol), suited for pharmaceuticals .

Comparison with Target Compound :

- The target compound lacks advanced functional groups (e.g., morpholinoethoxy), limiting its direct therapeutic use but maintaining utility as a precursor .

Biological Activity

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate is a pyrazole derivative that has garnered attention for its potential biological activities. The compound's structure features a bromine atom at the 4-position of the pyrazole ring and an ethyl ester group, which may influence its interactions within biological systems. This article synthesizes available research findings on the compound's biological activity, synthesis methods, and potential applications.

- Molecular Formula : C8H11BrN2O2

- Molecular Weight : 247.09 g/mol

- Structure : The compound combines a pyrazole ring with an ethyl ester functionality, contributing to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Material : 2-bromo-2-methylpropanoic acid.

- Cyclization Reaction : Using basic reagents like potassium hydroxide to facilitate the formation of the pyrazole ring.

- Esterification : The resulting acid is then esterified with ethanol in the presence of sulfuric acid to yield the final product.

- Bromination : Regiospecific bromination can be achieved using N-bromosuccinimide (NBS) or other brominating agents .

Biological Activity

Research on this compound is limited; however, related pyrazole compounds have demonstrated various biological activities:

Antimicrobial Properties

Several studies have reported that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds structurally similar to this compound have shown effectiveness against a range of bacterial strains .

Enzyme Interaction

The compound may interact with specific enzymes or receptors, modulating their activity. This interaction can lead to alterations in metabolic pathways, potentially making it a candidate for drug development targeting various diseases .

Anticancer Activity

Pyrazole derivatives have also been investigated for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and induction of cell cycle arrest .

Case Studies and Research Findings

A review of literature reveals several case studies involving pyrazole derivatives with notable biological activities:

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

- The bromine atom may participate in hydrogen bonding and other interactions that enhance binding affinity to biological targets.

- The ester group could facilitate interactions with lipid membranes, influencing cellular uptake and distribution.

Potential Applications

Given its structural characteristics and preliminary findings on biological activity, this compound holds promise for applications in:

- Pharmaceutical Development : As a lead compound in drug discovery targeting infectious diseases and cancer.

- Biochemical Research : As a tool for studying enzyme interactions and metabolic pathways.

- Material Science : In the development of new materials with specific properties due to its unique chemical structure .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate, and how can reaction conditions be optimized?

- Methodology : A multi-step approach is commonly employed. For example, brominated pyrazole intermediates are synthesized via nucleophilic substitution or coupling reactions. In one protocol, borane-pyridine complexes in acidic methanol (10% HCl) are used to reduce intermediates, followed by extraction with ethyl acetate and purification via column chromatography . Yield optimization requires careful control of temperature (e.g., 0°C for borane-pyridine addition) and stoichiometric ratios of reagents like morpholinoethoxybenzylidene derivatives .

- Key Parameters : Reaction time (1.5–24 hours), solvent polarity, and acid/base catalysis (e.g., sodium carbonate in DMF/water mixtures) influence regioselectivity and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- 1H/13C NMR : Assigns protons and carbons adjacent to the pyrazole ring and ester groups. For example, the methyl groups on the propanoate moiety resonate at δ 1.74 ppm (singlet) in CDCl3 .

- IR Spectroscopy : Confirms ester carbonyl stretches (~1741 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

- LCMS/HPLC : Monitors reaction progress and purity. Retention times (e.g., 0.63 minutes under SMD-TFA05 conditions) and mass peaks (e.g., m/z 416 [M+H]+) are critical for validation .

Advanced Research Questions

Q. How can reaction mechanisms for key transformations (e.g., hydrazine coupling or esterification) be elucidated?

- Mechanistic Insights :

- Hydrazine Coupling : Borane-pyridine acts as a selective reducing agent for imine intermediates, forming stable hydrazine derivatives. Isotopic labeling (e.g., D2O quenching) can track proton transfer steps .

- Esterification : Pyridine and trioxatriphosphane catalysts facilitate acyl transfer, with reaction kinetics dependent on steric hindrance from the 2-methylpropanoate group .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Crystallography : Single-crystal X-ray diffraction (SXRD) often reveals disorder in the ethyl ester group. SHELX software (e.g., SHELXL-97) refines positional parameters using high-resolution data (R-factor < 0.05). Twinning or poor diffraction may require data collection at low temperatures (100 K) .

- Key Metrics : Bond lengths (C-Br = ~1.89 Å) and dihedral angles between pyrazole and propanoate moieties confirm steric interactions .

Q. How are impurities profiled and quantified in this compound?

- Analytical Protocols :

- HPLC : Relative retention times (e.g., 0.80 for ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate) differentiate by-products. Gradient elution with C18 columns and UV detection (254 nm) are standard .

- Reference Standards : Pharmacopeial guidelines (e.g., USP, EP) specify limits for impurities like methyl ester analogs (≤0.1% w/w) using certified reference materials .

Q. What stability studies are recommended for storage and handling?

- Degradation Pathways : Hydrolysis of the ester group under acidic/basic conditions is a major concern. Accelerated stability testing (40°C/75% RH for 6 months) with LCMS monitoring identifies degradation products like 2-methylpropanoic acid derivatives .

- Storage Recommendations : Anhydrous sodium sulfate drying and storage in amber vials at -20°C prevent bromine displacement and ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.